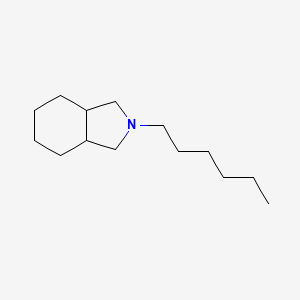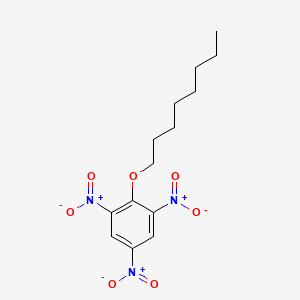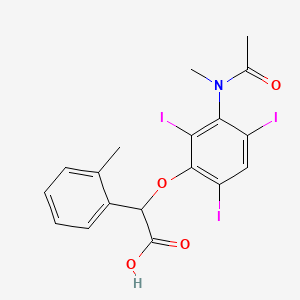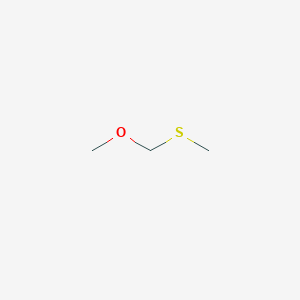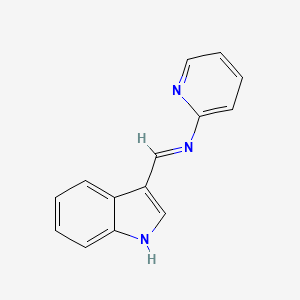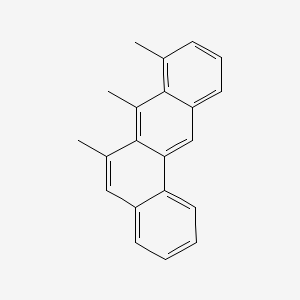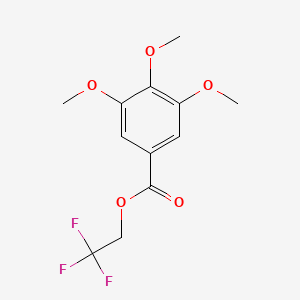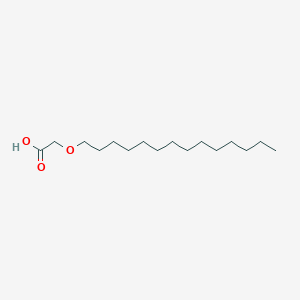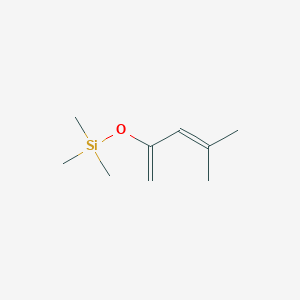
2-Trimethylsiloxy-4-methyl-1,3-pentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trimethylsiloxy-4-methyl-1,3-pentadiene is an organic compound that belongs to the class of dienes It is characterized by the presence of a trimethylsiloxy group attached to a 1,3-pentadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsiloxy-4-methyl-1,3-pentadiene typically involves the reaction of 4-methyl-1,3-pentadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-methyl-1,3-pentadiene+trimethylsilyl chloridebasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Trimethylsiloxy-4-methyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
2-Trimethylsiloxy-4-methyl-1,3-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Trimethylsiloxy-4-methyl-1,3-pentadiene exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical reactions. The compound’s conjugated diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,3-pentadiene: Lacks the trimethylsilyl group, making it less stable in certain reactions.
1,3-Pentadiene: A simpler diene without the methyl and trimethylsilyl groups.
2-Trimethylsiloxy-1,3-butadiene: Similar structure but with a different substitution pattern.
Uniqueness
2-Trimethylsiloxy-4-methyl-1,3-pentadiene is unique due to the presence of both a trimethylsilyl group and a methyl group on the diene backbone. This combination imparts specific chemical properties, such as increased stability and reactivity in certain reactions, making it valuable for various applications.
Propiedades
Número CAS |
6651-46-3 |
|---|---|
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
trimethyl(4-methylpenta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C9H18OSi/c1-8(2)7-9(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3 |
Clave InChI |
DKSBCCBPNYPGQP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=C)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





